molecular formula C18H16ClN B14667791 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole CAS No. 38824-45-2

2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole

Cat. No.: B14667791
CAS No.: 38824-45-2
M. Wt: 281.8 g/mol
InChI Key: OCGHFHRJGUSPNU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This reaction typically involves the condensation of a phenylhydrazine with a ketone or aldehyde under acidic conditions.

For example, the synthesis can be initiated by reacting 4-chlorophenylhydrazine with a suitable cyclic ketone, such as cyclohexanone, in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the indole ring, resulting in the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indole ring or the chlorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound can be used as a probe to study biological processes involving indole derivatives.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows the compound to bind to these targets with high affinity, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. Additionally, its interaction with receptors in the nervous system may result in analgesic or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Similar in structure but lacks the chlorophenyl group.

    5,6,7,8-Tetrahydro-1H-benzo(f)indole: Lacks the chlorophenyl substitution.

    4-Chloroindole: Contains the chlorophenyl group but lacks the tetrahydrobenzo ring.

Uniqueness

2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole is unique due to the combination of the chlorophenyl group and the tetrahydrobenzoindole ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

38824-45-2

Molecular Formula

C18H16ClN

Molecular Weight

281.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo[f]indole

InChI

InChI=1S/C18H16ClN/c19-16-7-5-12(6-8-16)17-11-15-9-13-3-1-2-4-14(13)10-18(15)20-17/h5-11,20H,1-4H2

InChI Key

OCGHFHRJGUSPNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C3C=C(NC3=C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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